N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide
Description
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide (CAS: 2306-99-2) is a small-molecule compound with the molecular formula C₁₁H₁₀N₂O₃ (MW: 218.21 g/mol) . Its structure comprises a 2-methyl-substituted isoindole-1,3-dione core linked to a 5-nitrothiophene-2-carboxamide moiety. The nitro group on the thiophene ring introduces strong electron-withdrawing properties, while the methyl group on the isoindole ring modulates steric and lipophilic characteristics.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c1-16-13(19)8-3-2-7(6-9(8)14(16)20)15-12(18)10-4-5-11(23-10)17(21)22/h2-6H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMBEVHSFQBHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the isoindoline derivative and the nitrothiophene component. The key steps include:
Formation of the Isoindoline Derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The final step involves coupling the isoindoline derivative with the nitrothiophene under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoindoline moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H13N3O5
- IUPAC Name : this compound
- CAS Number : 6313-0059
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Nitro-containing compounds are recognized for their significant antimicrobial properties. Research indicates that nitro derivatives can act against various pathogens through mechanisms such as the production of reactive intermediates that damage microbial DNA . Specifically, compounds similar to N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene have shown efficacy against bacteria like E. coli and Staphylococcus aureus.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Nitro compound A | 10 µg/mL | E. coli |
| Nitro compound B | 15 µg/mL | S. aureus |
2. Anti-inflammatory Activity
Nitro compounds have been associated with anti-inflammatory effects. They may inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are involved in inflammatory pathways . The presence of the nitro group enhances the compound's ability to modulate inflammatory responses.
3. Antitumor Activity
Preliminary studies suggest that nitrothiophenes exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to cellular stress and death .
The biological effects of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene can be attributed to:
- Reduction to Active Metabolites : Nitro groups can be reduced to form reactive intermediates that interact with cellular macromolecules.
- DNA Interaction : The compound may bind covalently to DNA, causing damage and triggering cell death pathways.
- Enzyme Inhibition : It can inhibit key enzymes involved in inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various nitrothiophenes, N-(2-methyl-1,3-dioxo...) demonstrated potent activity against both gram-positive and gram-negative bacteria. The study utilized a series of assays to determine the MIC values across different strains .
Case Study 2: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory potential of nitro derivatives showed that compounds with similar structures effectively reduced pro-inflammatory cytokines in vitro. This suggests a promising therapeutic application for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
